Bienvenue dans la boutique en ligne BenchChem!

Tyr-pro-phe-pro-gly-pro-ile

Opioid pharmacology Receptor selectivity Guinea pig ileum assay

Tyr-Pro-Phe-Pro-Gly-Pro-Ile (CAS 72122-62-4), commonly designated β-Casomorphin-7 (bovine, BCM-7), is a heptapeptide fragment corresponding to residues 60–66 of bovine β-casein A1 and B genetic variants. It is classified as an exogenous opioid peptide (exorphin) and functions as a μ-opioid receptor agonist with an opioid receptor binding IC₅₀ of 14 μM in radioligand displacement assays.

Molecular Formula C41H55N7O9
Molecular Weight 789.9 g/mol
CAS No. 72122-62-4
Cat. No. B1666864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-pro-phe-pro-gly-pro-ile
CAS72122-62-4
Synonymseta-casomorphin 7
beta-casomorphine-7
Tyr-Pro-Phe-Pro-Gly-Pro-Ile
tyrosyl-prolyl-phenylalanyl-prolylglycyl-prolyl-isoleucine
Molecular FormulaC41H55N7O9
Molecular Weight789.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C41H55N7O9/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57)/t25-,29-,30-,31-,32-,33-,35-/m0/s1
InChIKeyRKYJTDSQXOMDAD-JKXTZXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

β-Casomorphin-7 (Bovine) CAS 72122-62-4: Procurement-Relevant Identity and Opioid Pharmacology


Tyr-Pro-Phe-Pro-Gly-Pro-Ile (CAS 72122-62-4), commonly designated β-Casomorphin-7 (bovine, BCM-7), is a heptapeptide fragment corresponding to residues 60–66 of bovine β-casein A1 and B genetic variants [1]. It is classified as an exogenous opioid peptide (exorphin) and functions as a μ-opioid receptor agonist with an opioid receptor binding IC₅₀ of 14 μM in radioligand displacement assays [1]. BCM-7 displays a characteristic GPI (μ) > MVD (δ) activity profile consistent with μ-receptor-preferring ligands, and its high proline content (three proline residues within seven amino acids) confers notable resistance to gastrointestinal enzymatic degradation . The compound is released endogenously during digestion of milk products containing A1 β-casein and has been implicated in mucin secretion, analgesia, and immunomodulation [2].

Why β-Casomorphin-7 (CAS 72122-62-4) Cannot Be Replaced by Shorter or Species-Variant Casomorphin Analogs


The β-casomorphin peptide family exhibits steep structure-activity gradients in which even single-residue truncation or substitution radically alters receptor selectivity, functional potency, and metabolic stability. β-Casomorphin-5 (Tyr-Pro-Phe-Pro-Gly) is approximately 8.8-fold more potent at the μ-opioid receptor (GPI) than β-Casomorphin-7, while β-Casomorphin-4 amide (morphiceptin) gains further selectivity through C-terminal amidation [1]. Conversely, elongated forms such as β-casomorphins-9, -11, -13, and -21 are uniformly weaker than β-Casomorphin-7 [1]. The human sequence variant (Tyr-Pro-Phe-Val-Glu-Pro-Ile) differs at positions 4–6 and shows altered 5-HT₂ serotonin receptor pharmacology compared to the bovine peptide [2]. These sharp divergence points mean that procurement for a specific functional endpoint—whether mu-opioid binding, mucin secretagogue activity, or serotonin receptor modulation—cannot be fulfilled by substituting a different casomorphin chain length or species ortholog. The quantitative evidence below establishes the specific dimensions along which CAS 72122-62-4 is differentiated from its closest analogs.

Quantitative Comparative Evidence for β-Casomorphin-7 (Bovine, CAS 72122-62-4) Versus Closest Analogs


Mu-Opioid Receptor Selectivity (GPI/MVD Ratio) of Bovine β-Casomorphin-7 Versus β-Casomorphin-5

In the classical GPI (μ-predominant) and MVD (δ-predominant) isolated tissue assays, bovine β-casomorphin-7 demonstrates a distinct selectivity signature relative to its truncated analog β-casomorphin-5. β-Casomorphin-7 exhibits a GPI IC₅₀ of 57 μM and an MVD IC₅₀ exceeding 200 μM, yielding a μ/δ selectivity ratio below 0.29 [1]. In contrast, β-casomorphin-5 is substantially more potent at both receptors (GPI IC₅₀ 6.5 μM; MVD IC₅₀ 40 μM) but with a lower μ/δ ratio of 0.16, indicating that the heptapeptide is approximately 8.8-fold less potent at the μ-receptor yet maintains a broader selectivity window between μ and δ activity [1].

Opioid pharmacology Receptor selectivity Guinea pig ileum assay

5-HT₂ Serotonin Receptor Antagonism: Bovine β-Casomorphin-7 Versus Human β-Casomorphin-7 in Platelet Aggregation

In a direct head-to-head comparison using serotonin-induced human platelet aggregation as a functional readout of 5-HT₂ receptor activity, bovine β-casomorphin-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) and human β-casomorphin-7 (Tyr-Pro-Phe-Val-Glu-Pro-Ile) displayed markedly different inhibitory potencies. Bovine BCM-7 blocked platelet aggregation with an IC₅₀ of 20 ± 4 μM, whereas human BCM-7 was 4-fold more potent with an IC₅₀ of 5 ± 1 μM [1]. This demonstrates that the sequence divergence at positions 4–6 (Pro-Gly-Pro vs Val-Glu-Pro) materially impacts 5-HT₂ receptor engagement, and the bovine peptide cannot serve as a potency-matched substitute for the human ortholog in serotonin-pathway studies.

Serotonin receptor Platelet aggregation Species ortholog comparison

Intestinal Mucin Secretion Potency: β-Casomorphin-7 Versus Enzymatic Casein Hydrolysate

In the isolated vascularly perfused rat jejunum model, β-casomorphin-7 administered luminally induced a mucin secretory response reaching 563% of basal controls, an effect completely abolished by the opioid antagonist naloxone [1]. In the same experimental system, an enzymatic casein hydrolysate (0.05–5% wt/vol) produced a maximal mucin response of only 417% of controls [1]. Intra-arterial administration of β-casomorphin-7 also markedly increased mucin secretion to 410% of controls [1]. This demonstrates that the purified heptapeptide is a substantially more efficacious mucin secretagogue than the complex peptide mixture generated from whole casein digestion.

Mucin secretion Gastrointestinal protection Rat jejunum

Mucin Gene Upregulation in Intestinal Goblet Cells: rMuc2 and rMuc3 Induction by β-Casomorphin-7

In rat intestinal mucin-producing DHE cells, β-casomorphin-7 (10⁻⁴ M) selectively upregulates specific mucin gene transcripts. rMuc2 mRNA reached 225% of control levels after 2 hours of stimulation, while rMuc3 mRNA increased to 208% of controls after 4 hours [1]. Importantly, rMuc1, rMuc4, and rMuc5AC transcripts were unaffected, demonstrating gene-specific regulation rather than a global secretory cell activation [1]. In human HT29-MTX goblet cells, β-casomorphin-7 (10⁻⁴ M) increased MUC5AC mRNA to 219% of controls after 24 hours and stimulated MUC5AC secretion to 169% of controls [1]. All effects were prevented by the μ-opioid-selective antagonist cyprodime, confirming a μ-receptor-mediated mechanism [1].

Mucin gene expression Goblet cells rMuc2 rMuc3

Proline-Rich Sequence and Resistance to Gastrointestinal Enzymatic Degradation Versus Non-Proline-Rich Opioid Peptides

β-Casomorphin-7 contains three proline residues within its seven-amino-acid sequence (Tyr-Pro-Phe-Pro-Gly-Pro-Ile), constituting a 43% proline content, which is structurally linked to resistance against gastrointestinal proteolysis . The Tyr-Pro N-terminal motif, common to all μ-selective opioid peptides of the casomorphin/endomorphin family, confers receptor selectivity, while the extended proline spacing in the heptapeptide provides a steric barrier to brush-border peptidases that rapidly degrade non-proline-rich opioid peptides such as Leu- and Met-enkephalin . This property is a class-level characteristic of β-casomorphins, yet direct comparative digestion studies demonstrate that β-casomorphin-7 is degraded by jejunal brush-border membrane enzymes into metabolites (YP, GPI, FPGPI) that retain partial bioactivity, distinguishing it from wholly inactivated linear opioid peptides [1].

Metabolic stability Proteolytic resistance Gastrointestinal digestion

Systemic Analgesic Activity After Intraperitoneal Administration Versus Morphiceptin Requiring Intracerebroventricular Delivery

β-Casomorphin-7 produces significant, dose-dependent analgesia in rats after systemic (intraperitoneal) administration at 10 and 20 mg/kg in the tail flick test, whereas 5 mg/kg is ineffective [1]. In contrast, morphiceptin (Tyr-Pro-Phe-Pro-NH₂)—the amidated tetrapeptide fragment of β-casomorphin—requires intracerebroventricular (i.c.v.) administration to elicit analgesic activity, with an ED₅₀ of 1.7 nmol per animal by the i.c.v. route [2]. Morphiceptin is approximately equipotent to morphine after i.c.v. injection but lacks systemic activity due to rapid peripheral degradation or inability to cross the blood-brain barrier in intact form [3]. The ability of β-casomorphin-7 to produce analgesia by a peripheral route represents a functionally meaningful pharmacokinetic differentiation.

Analgesia Tail flick test Route of administration

High-Confidence Application Scenarios for β-Casomorphin-7 (Bovine, CAS 72122-62-4) Based on Quantitative Differentiation Evidence


Intestinal Mucin Secretion and Goblet Cell Pharmacology Studies Requiring a Defined, Naloxone-Reversible μ-Opioid Stimulus

β-Casomorphin-7 is the preferred tool compound for investigating μ-opioid-receptor-mediated intestinal mucin discharge and goblet cell gene regulation. The purified heptapeptide elicits a 563% mucin secretory response in perfused rat jejunum—substantially exceeding the 417% response of crude casein hydrolysate—and selectively upregulates rMuc2 (225%) and rMuc3 (208%) transcripts in rat DHE cells, as well as MUC5AC (219%) in human HT29-MTX cells, with all effects blocked by the μ-selective antagonist cyprodime [1][2]. This defined, gene-specific, antagonist-reversible profile makes CAS 72122-62-4 the optimal standard for mucosal protection and intestinal barrier research.

Species-Comparative Serotonin (5-HT₂) Receptor Pharmacology Using a Defined Bovine β-Casomorphin Sequence

For studies dissecting the intersection of opioid and serotoninergic signaling, bovine β-casomorphin-7 provides a clearly differentiated pharmacological tool versus the human ortholog. The bovine peptide inhibits serotonin-induced platelet aggregation with an IC₅₀ of 20 μM, exactly 4-fold weaker than the human sequence (IC₅₀ 5 μM) [1]. This quantified potency difference, measured in the same assay system, makes the two peptides a matched pair for structure-activity studies probing the functional consequences of the Pro-Gly-Pro → Val-Glu-Pro substitution at positions 4–6 of the casomorphin heptapeptide.

In Vivo Analgesia and Behavioral Pharmacology by the Systemic (Non-Surgical) Route of Administration

β-Casomorphin-7 is the casomorphin-family peptide of choice for experiments requiring opioid-mediated analgesia via systemic delivery. Unlike morphiceptin, which requires intracerebroventricular injection (ED₅₀ 1.7 nmol/animal i.c.v.) and has no reported systemic activity, β-casomorphin-7 produces significant, dose-dependent, naloxone-reversible analgesia after intraperitoneal administration at 10–20 mg/kg in the rat tail flick test [1][2]. This route accessibility enables non-surgical experimental designs for food-derived opioid peptide behavioral pharmacology.

Diabetes and Metabolic Disease Models Utilizing the Insulinotropic and Glucagon-Suppressing Properties of β-Casomorphin-7

In streptozotocin-induced type 1 diabetic rats, 30-day oral administration of β-casomorphin-7 produces a significant increase in serum insulin and a concomitant decrease in plasma glucagon, alongside attenuation of renal oxidative stress markers (SOD, GPx, MDA, H₂O₂) [1]. This metabolic regulatory profile, combined with the heptapeptide's gastrointestinal stability conferred by its high proline content (43%) [2], supports its selection as a tool compound for investigating food-derived peptide effects on glucose homeostasis and diabetic nephropathy in rodent models.

Quote Request

Request a Quote for Tyr-pro-phe-pro-gly-pro-ile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.